molecular formula C8H8FNO2 B13062840 2-Fluoro-2-(6-methylpyridin-3-yl)acetic acid

2-Fluoro-2-(6-methylpyridin-3-yl)acetic acid

Cat. No.: B13062840
M. Wt: 169.15 g/mol
InChI Key: MOKZSEQPFJOPDX-UHFFFAOYSA-N
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Description

2-Fluoro-2-(6-methylpyridin-3-yl)acetic acid is a fluorinated pyridine derivative characterized by a carboxylic acid group (-COOH) at the α-position, a fluorine atom, and a methyl group on the pyridine ring.

Properties

Molecular Formula

C8H8FNO2

Molecular Weight

169.15 g/mol

IUPAC Name

2-fluoro-2-(6-methylpyridin-3-yl)acetic acid

InChI

InChI=1S/C8H8FNO2/c1-5-2-3-6(4-10-5)7(9)8(11)12/h2-4,7H,1H3,(H,11,12)

InChI Key

MOKZSEQPFJOPDX-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C=C1)C(C(=O)O)F

Origin of Product

United States

Preparation Methods

General Synthetic Strategy Overview

The preparation of 2-Fluoro-2-(6-methylpyridin-3-yl)acetic acid typically involves:

  • Introduction of the 6-methylpyridin-3-yl moiety onto an acetic acid backbone.
  • Fluorination at the alpha position of the acetic acid.
  • Purification and isolation of the final fluorinated acid.

These steps can be achieved through condensation, hydrolysis, oxidation, and fluorination reactions, often employing organometallic reagents, fluorinating agents, and controlled reaction conditions.

Preparation of the Pyridinyl Acetic Acid Core

A key intermediate for the target compound is 1-(6-methylpyridin-3-yl)-2-substituted ethanone or related ketones, which can be converted into the corresponding acetic acid derivatives.

Typical synthetic route includes:

  • Condensation Reaction:
    4-(methylthio)phenylacetonitrile or 6-methylnicotinic ester condenses under basic conditions (using alkali metal alkoxides such as sodium methoxide or potassium tert-butoxide) to form cyanoacetyl derivatives of 6-methylpyridine.

  • Hydrolysis and Decarboxylation:
    The cyanoacetyl intermediate undergoes hydrolysis and decarboxylation in acidic conditions (commonly sulfuric acid without acetic acid or hydrochloric acid to avoid impurities) to yield the ketosulfide intermediate.

  • Oxidation:
    The ketosulfide intermediate is oxidized to ketosulfone using hydrogen peroxide in acidic media, avoiding tungsten-based catalysts to prevent contamination.

Representative Detailed Process (Adapted from Patent WO2013065064A1)

Although this patent focuses on related ketosulfone intermediates, the process provides insight into preparation steps that can be adapted for fluorinated analogs:

Step Description Conditions Notes
a) Condensation 4-(methylthio)phenylacetonitrile + 6-methylnicotinic ester Alkali metal alkoxide (NaOMe or KOtBu), methanol/toluene, 70-110°C Forms cyanoacetyl intermediate
b) Hydrolysis & Decarboxylation Cyanoacetyl intermediate H2SO4, 50-115°C, no acetic acid or HCl Produces ketosulfide intermediate
c) Oxidation Ketosulfide to ketosulfone H2O2, H2SO4, acetic acid, 10-12°C Avoids tungsten catalysts for purity
d) Purification Methanol hot pulping, vacuum drying 65-70°C Yields high purity product

This process emphasizes avoiding metal catalyst impurities and optimizing yields via controlled temperature and pH adjustments.

Alternative Approaches and Catalysts

  • Palladium-Catalyzed Coupling:
    For related pyridinyl ketones, palladium-catalyzed cross-coupling reactions with phosphine ligands (e.g., Xantphos) have been used to assemble complex intermediates prior to fluorination.

  • Grignard Reagents:
    The use of alkylmagnesium halides (e.g., tert-butylmagnesium chloride) in THF to add to pyridine esters provides a route to key ketone intermediates, which can be further functionalized.

Summary Table of Key Preparation Steps and Conditions

Step Reagents/Conditions Temperature Purpose Yield/Notes
Condensation 4-(methylthio)phenylacetonitrile, 6-methylnicotinic ester, NaOMe/KOtBu, methanol/toluene 70-110°C Formation of cyanoacetyl intermediate High yield, scalable
Hydrolysis & Decarboxylation H2SO4 (no HCl/acetic acid) 50-115°C Conversion to ketosulfide Avoids impurities
Oxidation H2O2, H2SO4, acetic acid 10-12°C Conversion to ketosulfone Tungsten-free, high purity
Fluorination (general) Selectfluor, DAST, or NFSI (adapted) Variable, often 0-50°C Introduction of fluorine at alpha position Requires optimization
Purification Methanol hot pulping, vacuum drying 65-70°C Removal of impurities >99.5% purity

Research Findings and Considerations

  • Avoidance of Metal Contaminants:
    Industrial scale synthesis benefits from avoiding tungsten or other heavy metal catalysts during oxidation steps, as residual metals are difficult to remove and regulated in pharmaceutical compounds.

  • Temperature and pH Control:
    Precise control of reaction temperature and pH during hydrolysis and oxidation steps is critical to maximize yield and purity.

  • Fluorination Challenges:
    Fluorination at the alpha position of acetic acids is sensitive and may require protecting groups or specific fluorinating agents to avoid side reactions or decomposition.

  • Scalability: The described condensation and oxidation steps have been demonstrated at kilogram scale with good reproducibility and yield, indicating industrial viability.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-2-(6-methylpyridin-3-yl)acetic acid can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydride (NaH) and alkyl halides can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various alkylated derivatives, while oxidation can produce carboxylic acids or ketones.

Scientific Research Applications

1.1. Synthesis of COX Inhibitors

One of the primary applications of 2-Fluoro-2-(6-methylpyridin-3-yl)acetic acid is as an intermediate in the synthesis of cyclooxygenase (COX) inhibitors. These compounds are crucial for treating inflammatory conditions and pain management. The synthesis process typically involves the reaction of this compound with other reagents to yield potent COX inhibitors, which have shown analgesic and anti-inflammatory properties in various studies .

1.2. mPGES-1 Inhibition

Recent studies have highlighted the potential of this compound derivatives as selective inhibitors of microsomal prostaglandin E synthase-1 (mPGES-1). This enzyme plays a significant role in the biosynthesis of prostaglandin E2, which is involved in inflammation and cancer progression. Compounds derived from this acid have demonstrated promising inhibitory activity against mPGES-1, suggesting their utility in developing new anti-inflammatory and anticancer therapies .

2.1. Anticancer Properties

Research indicates that certain derivatives of this compound exhibit cytotoxic effects on various cancer cell lines. For instance, compounds synthesized from this acid have been shown to induce cell cycle arrest and apoptosis in A549 lung cancer cells, indicating their potential as anticancer agents .

2.2. Anti-inflammatory Effects

The anti-inflammatory properties associated with this compound make it a candidate for treating conditions such as arthritis and other inflammatory diseases. Its mechanism involves the inhibition of key enzymes involved in prostaglandin synthesis, thereby reducing inflammation and pain .

3.1. Versatile Building Block

Due to its unique functional groups, this compound serves as a versatile building block in organic synthesis. It can be used to create a variety of derivatives through modifications such as alkylation, acylation, or coupling reactions, expanding its utility in synthetic chemistry.

3.2. Reaction Pathways

The compound can undergo various chemical reactions, including:

  • Alkylation : Introducing alkyl groups to enhance lipophilicity or alter pharmacokinetics.
  • Acylation : Forming esters or amides that can lead to more complex structures with enhanced biological activities.

Case Studies

Case Study 1: Development of COX Inhibitors
A study demonstrated the synthesis of a novel COX inhibitor using this compound as an intermediate. The resulting compound exhibited significant anti-inflammatory activity comparable to standard NSAIDs, showcasing the potential for developing new therapeutic agents based on this scaffold.

Case Study 2: mPGES-1 Inhibitor Discovery
In another investigation, researchers identified several derivatives of this compound that selectively inhibited mPGES-1 with low micromolar IC50 values. These findings support the ongoing exploration of this compound's derivatives as candidates for treating inflammatory diseases while minimizing gastrointestinal side effects commonly associated with traditional NSAIDs .

Mechanism of Action

The mechanism of action of 2-Fluoro-2-(6-methylpyridin-3-yl)acetic acid involves its interaction with specific molecular targets. The fluorine atom’s electronegativity can influence the compound’s binding affinity and reactivity with enzymes and receptors. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Properties

The fluorine atom and methyl group in 2-fluoro-2-(6-methylpyridin-3-yl)acetic acid differentiate it from other pyridine-based acetic acids:

  • Fluorine substituent: Introduces electron-withdrawing effects, lowering the pKa of the -COOH group compared to non-fluorinated analogs (e.g., (6-methylpyridin-3-yl)acetic acid) . This enhances its acidity and chelating ability.
  • Methyl group : At the 6-position on the pyridine ring, it may sterically hinder interactions but also stabilize the molecule via hydrophobic effects .
Table 1: Key Properties of Selected Pyridine Acetic Acid Derivatives
Compound Name CAS Number Molecular Formula Molecular Weight Key Functional Groups Acidity (pKa)* Applications
This compound Not provided C₈H₈FNO₂ 185.15 (calc.) -COOH, -F, -CH₃ ~2.5–3.5 Chelation, pharmaceuticals
(6-Methylpyridin-3-yl)acetic acid Not provided C₈H₉NO₂ 167.16 -COOH, -CH₃ ~4.0–4.5 Chemical synthesis
2-(6-Fluoropyridin-2-yl)acetic acid 1000517-25-8 C₇H₆FNO₂ 155.13 -COOH, -F ~2.8–3.3 Research chemicals
2-(6-(Trifluoromethyl)pyridin-3-yl)acetic acid 913839-73-3 C₈H₆F₃NO₂ 205.13 -COOH, -CF₃ ~1.5–2.0 Material science

*Estimated based on substituent effects.

Reactivity and Functional Performance

  • Chelation and Adsorption: Fluorinated acetic acids exhibit stronger coordination with metal ions due to the electron-withdrawing effects of fluorine. For example, acetic acid-modified biochar (ASBB) with -COOH groups achieved 97.8% U(VI) removal via monodentate coordination . The fluorine in this compound may further enhance uranium binding by stabilizing deprotonated -COO⁻ groups .
  • Synthesis Challenges : Introducing fluorine and methyl groups requires precise control. For instance, ethyl 2-(6-methylpyridin-2-yl)acetate (CAS 5552-83-0) is synthesized via esterification , while fluorinated analogs may involve halogenation or cross-coupling reactions .

Environmental Remediation

Acetic acid derivatives are widely used in uranium recovery. ASBB modified with -COOH groups achieved rapid U(VI) removal (97.8% within 5 minutes at pH 6.0) . The fluorine in this compound could improve adsorption kinetics by increasing surface electronegativity and metal affinity .

Pharmaceutical Potential

Fluorinated pyridines are common in drug design due to enhanced metabolic stability and bioavailability. For example, 2-(6-fluoropyridin-2-yl)acetic acid (CAS 1000517-25-8) is used in kinase inhibitor synthesis .

Critical Analysis and Limitations

  • Contradictions : While fluorination generally enhances acidity, steric effects from the 6-methyl group might reduce accessibility to reactive sites, as seen in hindered adsorption processes .
  • Data Gaps : Direct studies on the target compound are absent; most conclusions are extrapolated from analogs. Experimental validation of its pKa, solubility, and coordination behavior is needed.

Biological Activity

2-Fluoro-2-(6-methylpyridin-3-yl)acetic acid is a fluorinated compound that has garnered attention due to its unique structural features, including a fluorine atom and a 6-methylpyridine moiety attached to an acetic acid functional group. With a molecular formula of C8H8FNO2 and a molecular weight of 169.15 g/mol, this compound is being investigated for its potential pharmacological applications, particularly in modulating enzyme activity and receptor interactions.

Chemical Structure and Properties

The incorporation of fluorine in organic compounds often enhances their biological activity by increasing lipophilicity and altering electronic properties. This can lead to improved binding affinity to biological targets. The structural uniqueness of this compound is summarized in the following table:

PropertyValue
Molecular FormulaC8H8FNO2
Molecular Weight169.15 g/mol
Fluorine Position2nd position
Methyl Group Position6th position

Pharmacological Potential

Preliminary studies indicate that this compound may exhibit significant biological activities, particularly in the following areas:

  • Enzyme Modulation : The compound has shown potential in modulating various enzyme activities, which could be beneficial in therapeutic contexts.
  • Receptor Interaction : The presence of the fluorine atom may enhance receptor binding, making it a candidate for drug development targeting specific pathways.

Research indicates that compounds with similar structural characteristics often display enhanced potency due to their ability to interact favorably with biological macromolecules.

Case Studies and Experimental Findings

  • In Vitro Studies : Studies have demonstrated that derivatives of pyridine, including those with fluorinated groups, exhibit varying degrees of antimicrobial activity. For instance, compounds containing a fluoro group have shown increased efficacy against certain pathogens compared to their non-fluorinated counterparts .
  • In Vivo Models : Animal studies have indicated that the compound can influence inflammatory responses, suggesting potential applications in treating conditions characterized by excessive inflammation .

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is postulated that:

  • The fluorine atom enhances the compound's ability to penetrate biological membranes.
  • The unique structure allows for specific interactions with enzymes and receptors involved in metabolic pathways.

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
2-Fluoro-4-methylpyridineFluorine at position 2; methyl at position 4Varies; less potent than target compound
2-Fluoro-3-pyridylboronic acidBoronic acid group attached to pyridineUseful in coupling reactions
6-MethylpyridineMethyl group at position 6 onlyLacks fluorination; altered properties

The comparison highlights the unique attributes of this compound that may contribute to its distinct biological effects.

Q & A

Basic Research Questions

Q. What safety protocols should be followed when handling 2-Fluoro-2-(6-methylpyridin-3-yl)acetic acid in laboratory settings?

  • Answer :

  • PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for volatile procedures .
  • Exposure Response :
  • Skin Contact: Remove contaminated clothing, wash with soap/water for 15 minutes. Seek medical advice if irritation persists .
  • Inhalation: Move to fresh air; monitor for respiratory distress. Use self-contained breathing apparatus in case of significant exposure .
  • Storage : Store in a cool, dry, ventilated area away from incompatible substances (e.g., strong oxidizers) .

Q. Which spectroscopic techniques are optimal for characterizing this compound?

  • Answer :

  • NMR Spectroscopy :
  • ¹H NMR: Identifies aromatic protons and methyl groups on the pyridine ring.
  • ¹⁹F NMR: Confirms fluorine substitution at the 2-position .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., calculated m/z for C₈H₇FNO₂: 168.06) .
  • IR Spectroscopy : Detects carboxylic acid O-H stretches (~2500–3300 cm⁻¹) and C-F vibrations (1000–1300 cm⁻¹) .

Q. What synthetic routes are reported for fluorinated pyridinyl acetic acid derivatives?

  • Answer :

  • Stepwise Functionalization : Fluorination via electrophilic substitution (e.g., using Selectfluor®) followed by coupling of the pyridinyl moiety to the acetic acid backbone .
  • Catalytic Methods : Palladium-mediated cross-coupling for pyridine ring assembly, with fluorination as a late-stage modification .

Advanced Research Questions

Q. How can computational modeling optimize the synthesis of this compound?

  • Answer :

  • Quantum Chemical Calculations : Use density functional theory (DFT) to predict transition states and intermediates, reducing trial-and-error experimentation .
  • Reaction Path Screening : Tools like the Artificial Force-Induced Reaction (AFIR) method identify energetically favorable pathways for fluorination and cyclization .
  • Data Integration : Combine computational predictions with high-throughput experimental data to refine reaction conditions (e.g., solvent polarity, temperature gradients) .

Q. How to address discrepancies in reported catalytic efficiencies for fluorinated pyridinyl acetic acid synthesis?

  • Answer :

  • Controlled DOE (Design of Experiments) : Systematically vary parameters (catalyst loading, solvent, temperature) to isolate variables affecting yield .
  • Mechanistic Studies : Use kinetic isotope effects (KIE) or in-situ IR to probe rate-limiting steps. For example, fluorine’s electron-withdrawing effect may alter catalytic turnover .
  • Meta-Analysis : Cross-reference literature data to identify outliers (e.g., inconsistent solvent purity or catalyst batch effects) .

Q. What strategies enhance the stability of this compound under biological assay conditions?

  • Answer :

  • pH Optimization : Maintain pH 6–7 to prevent hydrolysis of the carboxylic acid group. Use buffered solutions (e.g., PBS) .
  • Chelation Mitigation : Add EDTA to counteract metal-catalyzed degradation in cell culture media .
  • Derivatization : Convert the acid to a methyl ester prodrug for improved lipid solubility and in vivo stability .

Data Contradiction Analysis

Q. How to resolve conflicting reports on the reactivity of the fluorinated pyridinyl moiety in cross-coupling reactions?

  • Answer :

  • Contextual Factors :
  • Electronic Effects: Fluorine’s -I effect may deactivate the pyridine ring, requiring stronger catalysts (e.g., Pd(OAc)₂ with XPhos) .
  • Steric Hindrance: 6-Methyl group may block access to reactive sites, necessitating larger reaction volumes or elevated temperatures .
  • Validation : Replicate disputed reactions under standardized conditions (e.g., inert atmosphere, anhydrous solvents) and compare yields .

Methodological Tables

Table 1 : Key Hazard Classifications for Fluorinated Pyridinyl Derivatives (Based on Analogues)

Hazard CategoryClassificationPrecautionsReference
Acute Toxicity (Oral/Dermal)Category 4Use PPE; avoid ingestion
Environmental ToxicityNot fully characterizedPrevent waterway contamination

Table 2 : Optimized Reaction Conditions for Pyridinyl Acetic Acid Synthesis

ParameterOptimal RangeImpact on YieldReference
Catalyst (Pd)2–5 mol%Higher loading reduces side products
SolventDMF/THF (1:1)Balances solubility and reactivity
Temperature80–100°CAccelerates ring closure

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